![molecular formula C13H21NO3S B12521868 3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid CAS No. 819864-60-3](/img/structure/B12521868.png)
3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-[(2-metil-1-fenilpropan-2-il)amino]propano-1-sulfónico es un compuesto químico con una estructura compleja que incluye un grupo ácido sulfónico, un grupo amino y un grupo fenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-[(2-metil-1-fenilpropan-2-il)amino]propano-1-sulfónico generalmente implica varios pasos. Un método común incluye la reacción de 2-metil-1-fenilpropan-2-amina con ácido propano-1-sulfónico en condiciones controladas. La reacción puede requerir catalizadores y configuraciones específicas de temperatura y presión para garantizar que se obtenga el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reactores químicos a gran escala donde los reactivos se combinan en proporciones precisas. El proceso puede incluir pasos de purificación como cristalización o destilación para aislar el producto final. Las medidas de control de calidad son esenciales para garantizar la pureza y la consistencia del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-[(2-metil-1-fenilpropan-2-il)amino]propano-1-sulfónico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio.
Reducción: El compuesto se puede reducir utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución pueden ocurrir cuando un grupo funcional es reemplazado por otro, a menudo utilizando reactivos como halógenos o agentes alquilantes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Agentes sustituyentes: Halógenos (cloro, bromo), agentes alquilantes (yoduro de metilo).
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de ácido sulfónico, mientras que la reducción podría producir derivados de amina.
Aplicaciones Científicas De Investigación
El ácido 3-[(2-metil-1-fenilpropan-2-il)amino]propano-1-sulfónico tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y catálisis.
Biología: Se estudia por sus posibles efectos sobre los sistemas biológicos, incluidas las interacciones enzimáticas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y antimicrobianos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 3-[(2-metil-1-fenilpropan-2-il)amino]propano-1-sulfónico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
Fenilacetona: Conocido por su uso en la síntesis de anfetaminas.
2-metil-1,3-propanodiol: Utilizado en la producción de polímeros y resinas.
Metil benzil cetona: Utilizado en síntesis orgánica y como precursor de varios productos químicos.
Singularidad
El ácido 3-[(2-metil-1-fenilpropan-2-il)amino]propano-1-sulfónico destaca por su combinación única de grupos funcionales, que confieren propiedades químicas y reactividad específicas.
Propiedades
Número CAS |
819864-60-3 |
|---|---|
Fórmula molecular |
C13H21NO3S |
Peso molecular |
271.38 g/mol |
Nombre IUPAC |
3-[(2-methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H21NO3S/c1-13(2,11-12-7-4-3-5-8-12)14-9-6-10-18(15,16)17/h3-5,7-8,14H,6,9-11H2,1-2H3,(H,15,16,17) |
Clave InChI |
KXTTXWPRSOUPIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CC=C1)NCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




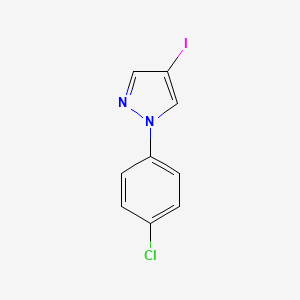

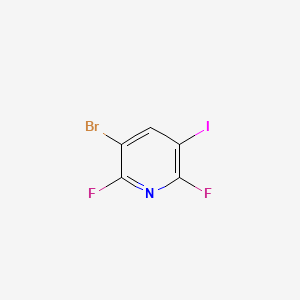
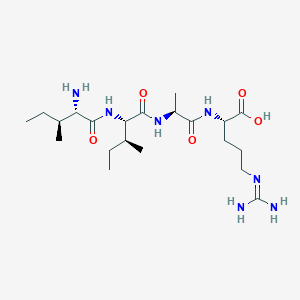
![[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene](/img/structure/B12521828.png)
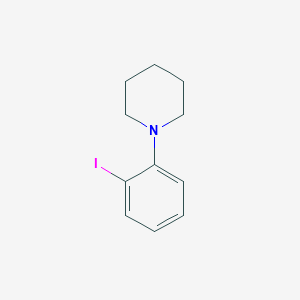
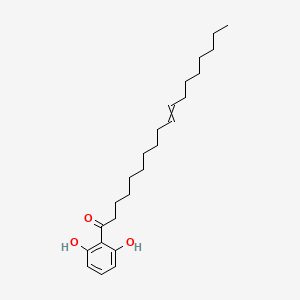

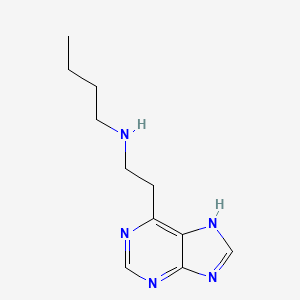

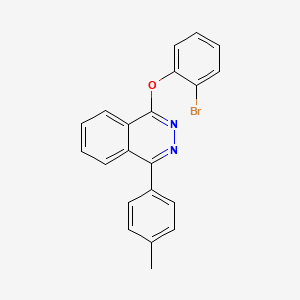
![(3r)-3-[(Triethylsilyl)oxy]pyrrolidine](/img/structure/B12521861.png)
